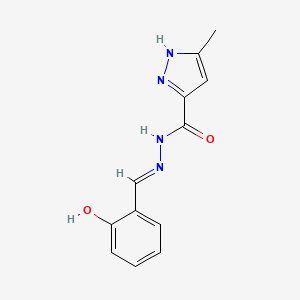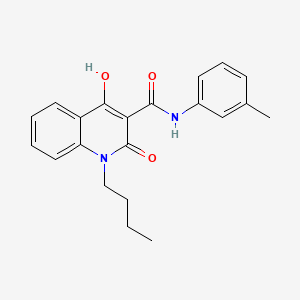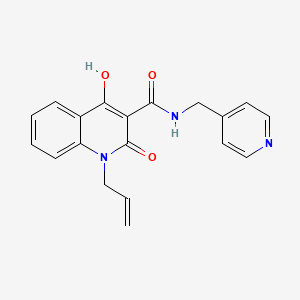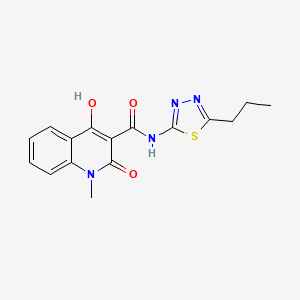![molecular formula C18H11NO4 B604633 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 18706-64-4](/img/structure/B604633.png)
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused ring structure, which includes a pyrano ring fused to a quinoline moiety. The presence of hydroxyl and phenyl groups further enhances its chemical properties and potential applications. Pyranoquinoline derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxyquinoline and phenyl-substituted aldehydes.
Condensation Reaction: The initial step involves a condensation reaction between 4-hydroxyquinoline and the phenyl-substituted aldehyde in the presence of a base such as piperidine. This reaction forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions, typically using a Lewis acid catalyst like zinc chloride or aluminum chloride. This step forms the pyranoquinoline core structure.
Oxidation: The final step involves the oxidation of the intermediate to form the desired this compound. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the quinoline moiety.
Cyclization: Further cyclization reactions can lead to more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and antifungal activities. It is being studied for its ability to inhibit various biological targets, including enzymes and receptors involved in disease pathways.
Biological Research: It is used as a probe to study cellular processes and molecular interactions due to its fluorescent properties.
Pharmaceutical Development: The compound is a lead structure for the development of new therapeutic agents targeting cancer, infectious diseases, and inflammatory conditions.
Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling.
Receptor Binding: It can bind to receptors involved in cell proliferation and apoptosis, modulating their activity and leading to cell death in cancer cells.
Pathway Modulation: The compound affects various signaling pathways, including those involved in inflammation and immune response, by modulating the activity of key proteins and transcription factors.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione: Lacks the phenyl group, leading to different biological activities and chemical properties.
6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione:
4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione: Substitution of the phenyl group with a methyl group, altering its pharmacological profile.
Uniqueness
4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to the presence of both hydroxyl and phenyl groups, which contribute to its diverse biological activities and potential applications in various fields of research. Its structural complexity and functional group diversity make it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
4-hydroxy-6-phenylpyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-14-10-15(21)23-17-12-8-4-5-9-13(12)19(18(22)16(14)17)11-6-2-1-3-7-11/h1-10,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULHLMULLDMMOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(=CC(=O)O4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-isobutyl-2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B604550.png)
![(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B604552.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B604554.png)


![N-[4-(hexyloxy)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B604559.png)
![(E)-2-(2-((1H-benzo[d]imidazol-2-yl)methylene)hydrazinyl)-6-bromo-4-phenylquinazoline](/img/structure/B604560.png)
![(5E)-5-[(1H-indol-3-yl)methylidene]-3-(prop-2-en-1-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B604562.png)
![6-(4-Bromophenyl)benzo[a]phenazin-5-ol](/img/structure/B604563.png)
![ETHYL 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B604566.png)
![3-{[(E)-1H-indol-3-ylmethylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B604569.png)


![Ethyl 2-{[(2-hydroxy-1-naphthyl)methylene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604572.png)
